(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane
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Description
Scientific Research Applications
Synthesis and Catalysis
One prominent application area is in the synthesis of complex molecules and materials. For example, the use of related dioxaborolane structures in palladium-catalyzed borylation reactions has been reported. This method has shown effectiveness in borylation of aryl bromides, particularly those bearing sulfonyl groups, which is crucial for the synthesis of (dioxaborolane)-arenes (Takagi & Yamakawa, 2013).
Material Science and Optical Applications
Compounds structurally similar to "(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane" have been utilized in the creation of chiral mononuclear and polymeric chains with luminescent properties, suggesting their potential application as optical materials. These materials have demonstrated significant powder second-harmonic generation (SHG) efficiency, indicative of their utility in nonlinear optical applications (Cheng et al., 2013).
Electronic and Photonic Materials
The development of high-performance semiconducting polymers is another critical application. The direct borylation reaction of parent heterocycles to produce diborylated intermediates has been successfully applied for the synthesis of donor–acceptor copolymers. These materials are vital for advancing organic electronics, highlighting the role of boron-containing compounds in the development of semiconducting materials (Kawashima et al., 2013).
Chemical Synthesis and Analysis
The compound has also been studied for its utility in preparing other complex molecules. For instance, the preparation, spectroscopy, and crystal structure analysis of derivatives of cyclohexane-1,2-diamine have been investigated, showcasing the compound's relevance in creating enantiopure structures and studying their crystalline properties (Guillaume et al., 2017).
Catalysis and Reaction Studies
Additionally, the use of related boron-containing compounds in catalysis, particularly in the oxidation of cyclohexane, underscores the versatility of these compounds in chemical transformations. Such studies contribute to the understanding of catalytic processes and the development of more efficient catalysts for various reactions (Hazra et al., 2014).
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKOPBKHPOIHAU-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@H]2B3OC(C(O3)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682259 |
Source
|
Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-rel-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane | |
CAS RN |
1218790-09-0 |
Source
|
Record name | 2,2'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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